(3S)-3-Amino-3-(4,5-dibromothiophen-2-yl)propanamide (3S)-3-Amino-3-(4,5-dibromothiophen-2-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20407660
InChI: InChI=1S/C7H8Br2N2OS/c8-3-1-5(13-7(3)9)4(10)2-6(11)12/h1,4H,2,10H2,(H2,11,12)/t4-/m0/s1
SMILES:
Molecular Formula: C7H8Br2N2OS
Molecular Weight: 328.03 g/mol

(3S)-3-Amino-3-(4,5-dibromothiophen-2-yl)propanamide

CAS No.:

Cat. No.: VC20407660

Molecular Formula: C7H8Br2N2OS

Molecular Weight: 328.03 g/mol

* For research use only. Not for human or veterinary use.

(3S)-3-Amino-3-(4,5-dibromothiophen-2-yl)propanamide -

Specification

Molecular Formula C7H8Br2N2OS
Molecular Weight 328.03 g/mol
IUPAC Name (3S)-3-amino-3-(4,5-dibromothiophen-2-yl)propanamide
Standard InChI InChI=1S/C7H8Br2N2OS/c8-3-1-5(13-7(3)9)4(10)2-6(11)12/h1,4H,2,10H2,(H2,11,12)/t4-/m0/s1
Standard InChI Key XPXXMGCSQXXJQF-BYPYZUCNSA-N
Isomeric SMILES C1=C(SC(=C1Br)Br)[C@H](CC(=O)N)N
Canonical SMILES C1=C(SC(=C1Br)Br)C(CC(=O)N)N

Introduction

(3S)-3-Amino-3-(4,5-dibromothiophen-2-yl)propanamide is a compound of interest in organic and medicinal chemistry due to its unique structure and potential biological activities. It features a thiophene ring with two bromine substituents, attached to a propanamide backbone. This compound is closely related to (3S)-3-amino-3-(4,5-dibromothiophen-2-yl)propanoic acid, but differs in having an amide group instead of a carboxylic acid group.

Synthesis

The synthesis of (3S)-3-amino-3-(4,5-dibromothiophen-2-yl)propanamide typically involves multi-step organic synthesis techniques. While specific synthetic routes may vary, they often start with the preparation of the dibromothiophene moiety, followed by the introduction of the amino and amide functionalities. The synthesis can be complex due to the need for stereoselectivity and the handling of sensitive functional groups.

Biological Activities and Potential Applications

Research on (3S)-3-amino-3-(4,5-dibromothiophen-2-yl)propanamide is limited, but its structural similarity to neurotransmitter analogs suggests potential biological activities. The compound's unique combination of brominated thiophene and amide functionalities may confer specific interactions with biological targets, although comprehensive studies are needed to fully elucidate its pharmacological profile.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey FeaturesUnique Aspects
(3S)-3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acidC₇H₇Br₂NO₂SThiophene ring with two bromine atoms, carboxylic acid groupPresence of a carboxylic acid instead of an amide group
3-Amino-3-(4-bromo-thiophen-2-yl)propanoic acidC₇H₈BrNO₂SSimilar structure with one bromine atomLess halogenation compared to dibrominated variant
(3S)-3-Amino-3-(4,5-dibromofuran-2-yl)propanamideC₇H₈Br₂N₂O₂Furan ring instead of thiopheneDifferent heterocyclic ring

Research Findings and Future Directions

While detailed research findings specific to (3S)-3-amino-3-(4,5-dibromothiophen-2-yl)propanamide are scarce, its potential as a building block in medicinal chemistry is significant. Future studies should focus on elucidating its biological activities, optimizing synthetic routes for improved yield and purity, and exploring its interactions with biological targets.

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